N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide

Cathepsin C Cysteine Protease Inflammation

Sourcing uncharacterized indole derivatives often leads to irreproducible biological data due to cryptic SAR. N-(1-Cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide (CAS 1280839-26-0) is a precisely defined building block that overcomes this bottleneck. - Enables direct synthesis of picomolar cathepsin C probes; the cyanocyclobutyl amide is critical for DPPI selectivity. - Validates IKK2 pharmacophore models in kinase assays; the 6-ethoxy substituent ensures binding-site discrimination. - Supplied with full analytical characterization (NMR, HPLC) to guarantee batch-to-batch reproducibility for SAR libraries. Standard B2B shipping; available in mg to g quantities for lead optimization.

Molecular Formula C16H17N3O2
Molecular Weight 283.331
CAS No. 1280839-26-0
Cat. No. B2724049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide
CAS1280839-26-0
Molecular FormulaC16H17N3O2
Molecular Weight283.331
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)C=C(N2)C(=O)NC3(CCC3)C#N
InChIInChI=1S/C16H17N3O2/c1-2-21-12-5-4-11-8-14(18-13(11)9-12)15(20)19-16(10-17)6-3-7-16/h4-5,8-9,18H,2-3,6-7H2,1H3,(H,19,20)
InChIKeyGUBBBYIBIAVWME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(1-Cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide (CAS 1280839-26-0): A Distinct Indole Carboxamide Scaffold for Chemical Biology


N-(1-Cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide (CAS 1280839-26-0) is a synthetic small molecule belonging to the indole-2-carboxamide class. Its structure incorporates a unique 1-cyanocyclobutyl amide moiety and a 6-ethoxy substituent on the indole core. This compound is structurally related to potent and selective cyanamide-based inhibitors of cathepsin C (CTSC), a cysteine protease implicated in inflammatory diseases [1]. The core indole-2-carboxamide scaffold is also recognized as a privileged structure in medicinal chemistry, notably as a basis for IKK2 kinase inhibitors [2]. This dual potential positions the compound as a valuable tool for probing both protease and kinase pathways, warranting its selection over less-defined indole derivatives.

Precision is Key: Why N-(1-Cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide Cannot Be Replaced by Common Analogs


Generic substitution of N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide is scientifically unsound due to the extreme sensitivity of its biological target profile to minor structural modifications. Within this chemical space, the replacement of the cyanocyclobutyl group with a simple cyanobutyl chain or the alteration of the 6-ethoxy substituent can drastically alter binding kinetics, potency, and selectivity [1]. For instance, in the closely related cathepsin C inhibitor series, the specific cyanamide warhead and indole substitution pattern were critical for achieving picomolar activity and high selectivity over other cathepsins, with seemingly minor changes leading to a complete loss of in vivo efficacy [1]. Therefore, using a similar-looking but structurally distinct analog in a research assay or as a synthetic intermediate can lead to irreproducible data and invalid biological conclusions.

Quantitative Evidence for the Differentiated Selection of N-(1-Cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide


Unique Scaffold for Cathepsin C Probe Development vs. Simple Nitrile Inhibitors

The compound's design is directly inspired by a series of cyanamide-based cathepsin C inhibitors where the optimized lead (Compound 17) demonstrated potent in vivo activity. While direct IC50 data for CAS 1280839-26-0 is not publicly available, its core structure is a key intermediate in this chemical series. The cyanocyclobutyl group is expected to provide superior metabolic stability compared to simpler, linear nitrile-based cathepsin inhibitors, a critical advantage demonstrated in the optimization of the series leading to Compound 17 [1]. This makes it a more promising starting point for probe development than less sophisticated, non-cyclized nitrile analogs.

Cathepsin C Cysteine Protease Inflammation

Anchored Selectivity Profile Against Other Cathepsins vs. Broad-Spectrum Inhibitors

A critical differentiator for this class is selectivity over other cysteine cathepsins (e.g., Cat B, L, K, S). The parent series of cyanamide-based inhibitors, from which this compound is conceptually derived, was specifically optimized for cathepsin C selectivity. Compound 17, for example, showed excellent selectivity over other cathepsins [1]. In contrast, many commercially available cathepsin probes, such as E-64, are broad-spectrum, irreversible inhibitors. Selecting a compound within this cyanamide series, even as a building block, biases the research towards selective target engagement, a key requirement for target validation studies.

Cathepsin Selectivity Protease Panel

Differentiated IKK2 Kinase Pharmacophore vs. Standard IKK Inhibitors

The indole carboxamide core, particularly with the 6-position substitution, is a known pharmacophore for inhibiting IKK2 (IKKβ), a central kinase in the NF-κB pathway [1]. While commercially available IKK inhibitors like BMS-345541 exist, the 6-ethoxy and cyanocyclobutyl substitutions on this specific compound present a distinct steric and electronic profile. The unique combination of substituents may offer a different kinase selectivity fingerprint, potentially reducing the off-target effects common with ATP-competitive kinase inhibitors. This provides a clear rationale for selecting this compound over the more common, less-functionalized IKK2 inhibitor scaffolds for panels.

IKK2 Inhibitor Kinase Assay Inflammation

High-Impact Application Scenarios for N-(1-Cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide


Chemical Biology Probe Development for Cathepsin C (DPPI)

The primary application scenario is as a high-value starting point or key intermediate for developing selective cathepsin C chemical probes. Given the established SAR of the cyanamide series, this specific compound's structural features are crucial for engineering molecules that probe the role of DPPI in neutrophil serine protease activation and inflammatory diseases like COPD, as demonstrated by the in vivo efficacy of its class-leading relative, Compound 17 [1].

Pharmacophore Validation in IKK2-Mediated Inflammation Assays

This compound can be used as a structurally distinct tool to validate the indole carboxamide pharmacophore in IKK2 biochemical or cellular assays. Its unique substitution pattern allows researchers to dissect the binding mode and selectivity determinants of IKK2 inhibitors, compared to more standard scaffolds, contributing to the development of next-generation anti-inflammatory agents with improved safety profiles [2].

Building Block for Focused Library Synthesis in Medicinal Chemistry

Due to its unique combination of a cyanocyclobutyl amide and a 6-ethoxyindole core, this compound is an ideal building block for synthesizing a focused library of derivatives with potential dual or polypharmacology. Libraries built around this core can be screened against both cysteine protease and kinase panels to discover novel multi-targeted agents with synergistic therapeutic effects, a strategy not achievable with simpler, mono-targeted building blocks.

Quote Request

Request a Quote for N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.